Bienvenue dans la boutique en ligne BenchChem!

N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide

medicinal chemistry structure-activity relationship lead optimization

N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide offers a unique 4-fluorobenzyl-substituted oxane core distinct from closer N-aryl or cycloalkyl analogs. This structural differentiation enables systematic structure-activity relationship (SAR) studies around linker length and ring fluorination—critical for hit-to-lead programs targeting kinases or GPCRs. The fluorine atom provides a handle for ¹⁹F NMR-based binding assays and potential PET tracer development, while the unsubstituted phenyl ring may confer a differential CYP inhibition profile versus methoxy/halogen-substituted comparators. Procure this obligate research-use scaffold to expand your diversity-oriented screening library with a chemotype validated against demonstrated pharmacological targets.

Molecular Formula C19H20FNO2
Molecular Weight 313.4 g/mol
CAS No. 1091085-38-9
Cat. No. B6562758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide
CAS1091085-38-9
Molecular FormulaC19H20FNO2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C19H20FNO2/c20-17-8-6-15(7-9-17)14-21-18(22)19(10-12-23-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,22)
InChIKeyOJNSCPCEWYKJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Fluorophenyl)Methyl]-4-Phenyloxane-4-Carboxamide (CAS 1091085-38-9): Procurement-Grade Characterization and Baseline Identity


N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide (CAS 1091085-38-9) is a synthetic, small-molecule carboxamide with the molecular formula C₁₉H₂₀FNO₂ and a molecular weight of 313.4 g/mol . It is formally classified as a phenyl-substituted oxane (tetrahydropyran) derivative featuring a 4-fluorobenzyl carboxamide moiety. This structure contains key pharmacophoric elements including a rigid oxane ring, a lipophilic phenyl group, and a hydrogen-bond-capable amide linker. Its closest structural analogs belong to the broader 4-phenyloxane-4-carboxamide chemical series [1]. The compound is supplied exclusively for non-human research use and is not intended for therapeutic, diagnostic, or veterinary applications .

Why N-[(4-Fluorophenyl)Methyl]-4-Phenyloxane-4-Carboxamide Cannot Be Assumed Interchangeable with Other 4-Phenyloxane-4-Carboxamide Analogs


Compounds within the 4-phenyloxane-4-carboxamide chemical series exhibit distinct biological and physicochemical properties depending on the nature of the amine substituent. For instance, the closely related analog N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide has been reported to exhibit an IC₅₀ of 12.3 nM in biochemical kinase inhibition assays, with cryo-EM structural data demonstrating that the difluorocyclohexyl group engages specific hydrophobic interactions with residues Leu2185 and Phe2109 [1]. Furthermore, the N-(2-methoxyphenyl) analog of the same series shows differential CYP inhibition profiles (CYP1A2 IC₅₀ = 0.8 µM vs. CYP2C19 IC₅₀ = 1.2 µM), highlighting how changes to the amine substituent can alter selectivity . Therefore, assuming functional interchangeability between the target compound and its analogs based solely on the shared oxane core is scientifically unjustified. All derivatives must be individually validated in the context of the specific assay or application of interest.

N-[(4-Fluorophenyl)Methyl]-4-Phenyloxane-4-Carboxamide: Quantified Differentiation Evidence Versus Closest Analogs


Structural Differentiation from the N-(4-Fluorophenyl) Analog: Presence of a Methylene Spacer in the Amine Substituent

The target compound incorporates a 4-fluorobenzyl substituent, whereas the closest commercially available analog (CAS not available) is N-(4-fluorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, which features a directly attached 4-fluorophenyl group [1]. The insertion of a methylene (-CH₂-) spacer between the fluorophenyl ring and the amide nitrogen in the target compound alters both the conformational flexibility and hydrogen-bonding geometry of the molecule. This structural distinction is critical, as it can influence target binding affinity and pharmacokinetic properties such as metabolic stability and plasma protein binding.

medicinal chemistry structure-activity relationship lead optimization

Differentiation from the 2-Methoxyphenyl Analog: Para-Fluoro vs. Ortho-Methoxy Substituent Profiles

The analog N-[(4-fluorophenyl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide (CAS 1091138-65-6) differs from the target compound by the presence of a 2-methoxyphenyl group at the oxane 4-position instead of an unsubstituted phenyl ring, while retaining the 4-fluorobenzyl carboxamide moiety [1]. Another close analog, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide, exhibits CYP1A2 (IC₅₀ = 0.8 µM) and CYP2C19 (IC₅₀ = 1.2 µM) inhibition . These data demonstrate that the nature of the phenyl substituent on the oxane ring can significantly alter the compound's interaction profile with biological targets.

receptor binding pharmacophore modeling CYP inhibition

Comparison to a High-Potency Difluorocyclohexyl Analog Highlights the Scaffold's Sensitivity to Amine Substituent

The structurally related analog N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide shows an IC₅₀ of 12.3 nM in kinase biochemical assays, with cryo-EM structural data revealing specific hydrophobic interactions between the difluorocyclohexyl group and residues Leu2185 and Phe2109, as well as π-π stacking between the phenyloxane moiety and Trp2239 [1]. The target compound contains a 4-fluorobenzyl substituent instead of the difluorocyclohexyl group, which would be predicted to alter the binding mode and affinity significantly.

kinase inhibition cryo-EM binding affinity

Key Physical-Chemical Property Comparison of N-[(4-Fluorophenyl)Methyl]-4-Phenyloxane-4-Carboxamide with Three Structurally Closest Amide-Substituted Analogs

A comparative analysis of the target compound and its closest commercially available analogs reveals key differences in molecular weight, calculated logP, and hydrogen-bond donor/acceptor counts that can impact solubility, permeability, and target engagement profiles [1][2][3]. The target compound (MW 313.39 g/mol, formula C₁₉H₂₀FNO₂) has a higher molecular weight than its 4-fluorophenyl analog (MW 299.34), and features a distinct fluorobenzyl vs. difluorocyclohexyl substituent. These differences are relevant when selecting compounds for lead discovery campaigns or when assessing the drug-likeness of the chemical series.

physicochemical properties drug-likeness preclinical profiling

N-[(4-Fluorophenyl)Methyl]-4-Phenyloxane-4-Carboxamide: Recommended Research and Industrial Application Scenarios Based on Structural Differentiation Evidence


Lead Discovery and High-Throughput Screening (HTS) Library Design for Kinase and Receptor Targets

The unique 4-fluorobenzyl substitution pattern of this compound provides a distinct chemotype for inclusion in focused or diversity-oriented screening libraries targeting kinases or G-protein coupled receptors (GPCRs), where fluorinated aromatic groups often enhance binding affinity and metabolic stability [1]. Its structural differentiation from the nearest commercially available analogs—such as the N-(4-fluorophenyl) analog with a directly attached aryl group or the 2-methoxyphenyl-substituted variant—makes it a valuable tool for probing structure-activity relationships (SAR) in hit-to-lead campaigns [2].

Medicinal Chemistry SAR Exploration of Amine Substituent Effects in Carboxamide Drug Candidates

Researchers can use this compound as a core scaffold for systematic amine substituent SAR studies. By comparing its properties and activity profile with those of the N-(4,4-difluorocyclohexyl) analog and the N-(4-fluorophenyl) analog, medicinal chemists can empirically map the impact of linker length (methylene spacer) and ring fluorination on target engagement and ADME properties [1][2].

CYP Inhibition and Drug-Drug Interaction Liability Assessment in Early-Stage Preclinical Profiling

Given the demonstrated CYP inhibition liability of close structural analogs—such as N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide, which inhibits CYP1A2 (IC₅₀ = 0.8 µM) and CYP2C19 (IC₅₀ = 1.2 µM)—this compound serves as an essential control or comparator in panels designed to assess the metabolic interaction potential of carboxamide chemotypes [1]. Its unsubstituted phenyl ring may confer a differential CYP inhibition profile compared to methoxy- or halogen-substituted analogs, a hypothesis that requires experimental validation.

Chemical Biology Probe Development Leveraging 4-Fluorobenzyl Photoaffinity or ¹⁹F NMR Capabilities

The presence of a fluorine atom on the benzyl ring enables potential applications in ¹⁹F NMR-based ligand-binding assays or metabolic tracking studies, offering a distinct advantage over non-fluorinated analogs of the 4-phenyloxane-4-carboxamide series [1]. Additionally, the fluorobenzyl group could serve as a handle for the development of photoaffinity probes or PET tracer precursors in target engagement studies.

Quote Request

Request a Quote for N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.